3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS No.: 303104-81-6
Cat. No.: VC16091049
Molecular Formula: C23H28N4O2S
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303104-81-6 |
|---|---|
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | 3-(4-octoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C23H28N4O2S/c1-2-3-4-5-6-7-14-29-19-12-10-18(11-13-19)21-16-22(26-25-21)23(28)27-24-17-20-9-8-15-30-20/h8-13,15-17H,2-7,14H2,1H3,(H,25,26)(H,27,28)/b24-17+ |
| Standard InChI Key | JIIROFVMDQCKJP-JJIBRWJFSA-N |
| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 |
Introduction
3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivative class. This compound is characterized by its unique molecular structure, which includes a pyrazole core substituted with a thiophene moiety and an octyloxy phenyl group. The molecular formula of this compound is C23H28N4O2S, and its molecular weight is not explicitly mentioned in the available literature, but it can be calculated based on its formula .
Synthesis and Characterization
The synthesis of 3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The reaction conditions, such as temperature, pH, and solvent choice, must be carefully controlled to optimize yield and purity. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Synthesis Steps:
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Starting Materials: The synthesis begins with readily available starting materials.
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Reaction Conditions: Careful control of reaction conditions is crucial.
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Characterization: NMR and MS are used for structural confirmation.
Biological Activities and Potential Applications
Pyrazole derivatives, including 3-(4-(Octyloxy)phenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, are known for their diverse biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiophene ring and octyloxy group enhances solubility and stability, making it suitable for applications in medicinal chemistry and material science.
Biological Activities:
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Anti-inflammatory
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Antimicrobial
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Anticancer
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | Calculated based on formula |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 |
| InChIKey | JIIROFVMDQCKJP-JJIBRWJFSA-N |
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 425.20058 | 203.9 |
| [M+Na]+ | 447.18252 | 213.7 |
| [M+NH4]+ | 442.22712 | 209.4 |
| [M+K]+ | 463.15646 | 207.4 |
| [M-H]- | 423.18602 | 208.3 |
| [M+Na-2H]- | 445.16797 | 210.7 |
| [M]+ | 424.19275 | 206.7 |
| [M]- | 424.19385 | 206.7 |
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